molecular formula C14H14ClNO3S2 B2979894 Ethyl 5-(2-(5-chlorothiophen-2-yl)acetamido)-3-methylthiophene-2-carboxylate CAS No. 921776-25-2

Ethyl 5-(2-(5-chlorothiophen-2-yl)acetamido)-3-methylthiophene-2-carboxylate

Cat. No. B2979894
CAS RN: 921776-25-2
M. Wt: 343.84
InChI Key: LBLAIIGDAYXJRO-UHFFFAOYSA-N
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Description

The compound “Ethyl 5-(2-(5-chlorothiophen-2-yl)acetamido)-3-methylthiophene-2-carboxylate” is a complex organic molecule that contains several functional groups, including an ethyl ester, an acetamido group, and a thiophene ring. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of two thiophene rings, which are five-membered rings containing four carbon atoms and one sulfur atom. These rings are likely to contribute to the compound’s stability and may also influence its reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the chloro groups and the ester group could make the compound reactive towards nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the thiophene rings, the chloro groups, and the ester and acetamido groups would likely influence properties such as the compound’s polarity, solubility, and stability .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of related thiophene derivatives have been a focal point of research, aiming at understanding their chemical properties and potential applications. For instance, the synthesis of various thiophene derivatives has been explored to evaluate their potential in diverse scientific fields, such as organic electronics and as intermediates in pharmaceuticals. The detailed structural characterization of these compounds, including Ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate, through techniques like IR, NMR, MS, and single-crystal X-ray diffraction, lays the groundwork for their application in material science and drug design (Liang Xiao-lon, 2015).

Luminescent Materials Development

In another study, thiophene derivatives have been shown to possess promising luminescent properties, indicating their potential use in the development of new luminescent materials. This research opens avenues for the application of thiophene-based compounds in optoelectronics and sensing technologies (Marco Teiber & T. Müller, 2012).

Antimicrobial Dyes for Textile Applications

Ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate and its derivatives have been synthesized and applied as disperse dyes for polyester fibers, demonstrating significant antimicrobial properties. This research highlights the potential of thiophene derivatives in enhancing the functional attributes of textiles, offering a dual benefit of coloration and antimicrobial protection to fabrics (O. Iyun et al., 2015).

Anticancer Activity

A series of novel thiophene and benzothiophene derivatives were synthesized and evaluated for their anticancer activity. These compounds, including ethyl 5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate, showed promising anti-proliferative effects against various tumor cell lines, indicating their potential as lead compounds in cancer therapy (R. Mohareb et al., 2016).

Organic Synthesis and Fluorescence Properties

The synthesis and characterization of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, along with the investigation of its novel fluorescence properties, suggest potential applications in the development of fluorescent probes and materials for biological imaging and diagnostics (Guo Pusheng, 2009).

properties

IUPAC Name

ethyl 5-[[2-(5-chlorothiophen-2-yl)acetyl]amino]-3-methylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3S2/c1-3-19-14(18)13-8(2)6-12(21-13)16-11(17)7-9-4-5-10(15)20-9/h4-6H,3,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBLAIIGDAYXJRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)CC2=CC=C(S2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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